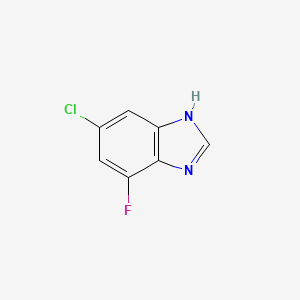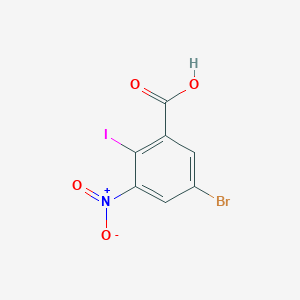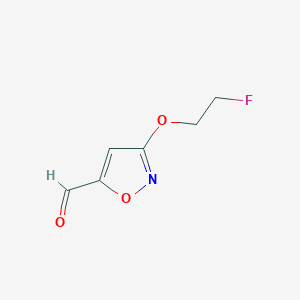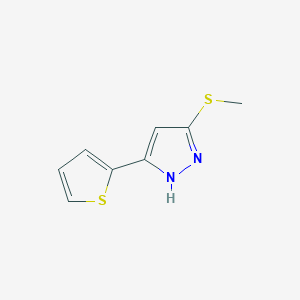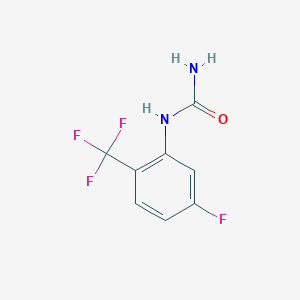![molecular formula C9H6BrF2NO B12865203 2-(Bromomethyl)-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12865203.png)
2-(Bromomethyl)-5-(difluoromethyl)benzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-5-(difluoromethyl)benzo[d]oxazole is a heterocyclic compound with the molecular formula C9H6BrF2NO. It is a derivative of benzoxazole, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-(difluoromethyl)benzo[d]oxazole typically involves the bromination of a suitable benzoxazole precursor. One common method is the bromination of 5-(difluoromethyl)benzo[d]oxazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields .
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)-5-(difluoromethyl)benzo[d]oxazole undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Oxidized derivatives of the benzoxazole ring.
Reduction: Methyl-substituted benzoxazole derivatives.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-5-(difluoromethyl)benzo[d]oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-5-(difluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The difluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Chloromethyl)-5-(difluoromethyl)benzo[d]oxazole
- 2-(Bromomethyl)-5-(trifluoromethyl)benzo[d]oxazole
- 2-(Bromomethyl)-5-(methyl)benzo[d]oxazole
Uniqueness
2-(Bromomethyl)-5-(difluoromethyl)benzo[d]oxazole is unique due to the presence of both bromomethyl and difluoromethyl groups. The bromomethyl group provides a reactive site for further functionalization, while the difluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of bioactive molecules .
Propiedades
Fórmula molecular |
C9H6BrF2NO |
|---|---|
Peso molecular |
262.05 g/mol |
Nombre IUPAC |
2-(bromomethyl)-5-(difluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H6BrF2NO/c10-4-8-13-6-3-5(9(11)12)1-2-7(6)14-8/h1-3,9H,4H2 |
Clave InChI |
CIZDMHYGOKMSAJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(F)F)N=C(O2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


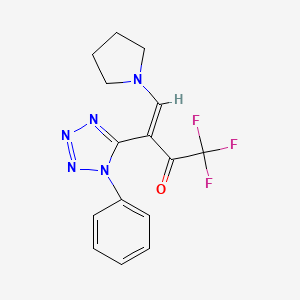
![2,3-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-10,11-diol](/img/structure/B12865124.png)
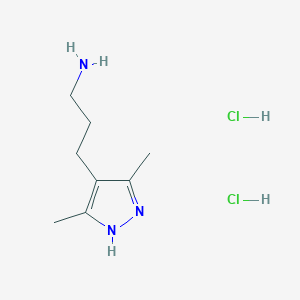
![2-(Chloromethyl)-5-hydroxybenzo[d]oxazole](/img/structure/B12865130.png)

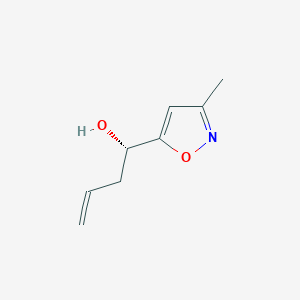
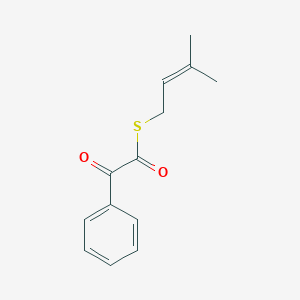
![(3R)-3-[2-(4,4,4-Trifluorobutylsulfonyl)ethyl]morpholine](/img/structure/B12865154.png)
